molecular formula C13H17F3O3S B12826934 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate CAS No. 60319-08-6

2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate

Cat. No.: B12826934
CAS No.: 60319-08-6
M. Wt: 310.33 g/mol
InChI Key: FOSSLYBBPRSITJ-UHFFFAOYSA-N
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Description

2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is an organic compound known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of trifluoromethanesulfonate (triflate) group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions. The triflate group is a strong electron-withdrawing group, making this compound highly reactive in nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,6-Di(propan-2-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The general reaction scheme is as follows:

2,6-Di(propan-2-yl)phenol+Trifluoromethanesulfonic anhydride2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate+HF\text{2,6-Di(propan-2-yl)phenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{HF} 2,6-Di(propan-2-yl)phenol+Trifluoromethanesulfonic anhydride→2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate+HF

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is primarily involved in nucleophilic substitution reactions due to the presence of the triflate group. It can undergo various types of reactions, including:

    Nucleophilic Substitution (S_N1 and S_N2): The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.

    Solvents: Typical solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an arylamine, while reaction with an alcohol would produce an aryl ether.

Scientific Research Applications

Chemistry

In chemistry, 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is used as a precursor in the synthesis of various complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through the introduction of aryl groups. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the production of polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate involves the activation of the phenyl ring towards nucleophilic attack. The triflate group, being a strong electron-withdrawing group, increases the electrophilicity of the phenyl ring, facilitating the nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Phenyl trifluoromethanesulfonate: Similar in structure but lacks the isopropyl groups, making it less sterically hindered.

    2,4-Di(propan-2-yl)phenyl trifluoromethanesulfonate: Similar but with different substitution pattern on the phenyl ring.

    2,6-Di(propan-2-yl)phenyl sulfonate: Similar but with a sulfonate group instead of a triflate group.

Uniqueness

2,6-Di(propan-2-yl)phenyl trifluoromethanesulfonate is unique due to the presence of both the triflate group and the bulky isopropyl groups. This combination provides a balance of reactivity and steric hindrance, making it suitable for selective reactions where other similar compounds might not perform as well.

Properties

CAS No.

60319-08-6

Molecular Formula

C13H17F3O3S

Molecular Weight

310.33 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C13H17F3O3S/c1-8(2)10-6-5-7-11(9(3)4)12(10)19-20(17,18)13(14,15)16/h5-9H,1-4H3

InChI Key

FOSSLYBBPRSITJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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